![molecular formula C13H19N3OS B1393050 N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1251544-61-2](/img/structure/B1393050.png)
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
“N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a chemical compound that has been studied for its potential applications in various fields . It is related to the compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide”, also known as ML293 , which is a positive allosteric modulator of the muscarinic 4 (M4) receptor .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, the synthesis of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide”, involves the reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with isonicotinoyl chloride hydrochloride .Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound and related compounds are complex and involve multiple steps . The reactions are typically catalyzed by various enzymes and involve changes in the structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide” has a molecular weight of 299.35 and exhibits excellent in vivo pharmacokinetic properties, with low intravenous clearance and good brain exposure .Scientific Research Applications
Nitric Oxide Sensors
The compound has been utilized in the synthesis of copper(II) complexes with N-donor ligands, which are effective in detecting nitric oxide (NO). These complexes demonstrate a significant fluorescence intensity change upon exposure to NO, making them useful as sensors (Kumar, Kalita, & Mondal, 2013).
Dyeing Performance in Textiles
Thiadiazole derivatives, including this compound, have been synthesized and assessed for their dyeing performance on nylon fabric. These compounds exhibit noteworthy characteristics in the context of textile dyeing (Malik, Patel, Tailor, & Patel, 2018).
Synthesis of Chemical Compounds
This chemical has been used in the synthesis of various chemical compounds, including reactions with dimethyl acetylenedicarboxylate to produce 1,3,4-thiadiazole-2,5-diamines. These reactions are significant for developing new chemical entities (Hassan et al., 2014).
CO2 Capture
In research focusing on carbon dioxide (CO2) capture, this compound has been investigated for its potential as a diamine absorbent. The equilibrium solubility and kinetics of its reaction with CO2 have been studied, demonstrating its relevance in environmental applications (Zheng et al., 2020).
Synthesis of DNA Bis-intercalating Agents
It has been used in the synthesis of DNA bis-intercalating agents. These compounds are significant for their potential application in biomedicine, particularly in the context of gene regulation and therapy (Moloney, Kelly, & Mack, 2001).
Photoreaction Studies
This compound has been part of studies exploring the photoreaction of azobenzenes, leading to the synthesis of benzimidazoles and diamines. These findings are crucial for understanding light-induced chemical reactions (Chen et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNYUZTYCNPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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